molecular formula C15H22N4O4 B2800961 3-(7-butyl-2,6-dioxo-3-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)propanoic acid CAS No. 743441-95-4

3-(7-butyl-2,6-dioxo-3-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)propanoic acid

Cat. No. B2800961
CAS RN: 743441-95-4
M. Wt: 322.365
InChI Key: AZSRKOPFSMYYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(7-butyl-2,6-dioxo-3-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)propanoic acid” is a chemical with the molecular formula C15H22N4O4 . It has a molecular weight of 322.36 . This compound is available for purchase for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is based on a purine skeleton, which is a heterocyclic aromatic organic compound. It consists of a pyrimidine ring fused to an imidazole ring. The compound has various substituents on the purine ring, including butyl, propyl, and propanoic acid groups .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Organic Synthesis and Crystallization

The compound has been synthesized and crystallized for structural and chemical studies, demonstrating its utility in the development of complex organic molecules. For example, a related compound, 6-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetra­hydro-1H-purin-7-yl)hexa­noic acid monohydrate, was synthesized and crystallized from ethyl acetate, showing the importance of hydrogen bonds in forming crystalline structures (Carvalho, Emmerling, & Schneider, 2007).

Medicinal Chemistry Applications

The synthesis of organometallic analogues for antibiotic structures and high-affinity antagonists for clinical trials indicates the compound's potential in drug development. For instance, planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives were synthesized as part of efforts to create organometallic analogues of the antibiotic platensimycin, although they showed no promising antibacterial activity (Patra, Merz, & Metzler‐Nolte, 2012). Furthermore, specifically deuterated versions of the adenosine A1 antagonist BG9928 were synthesized for pharmacokinetic and metabolism studies, highlighting the relevance in clinical settings (Conlon & Kiesman, 2007).

Bioorganic and Medicinal Studies

The compound and its derivatives have been explored for their bioorganic and medicinal properties, such as investigating their reaction with deoxyguanosine and DNA in vitro to understand DNA adduct formation, which has implications for studying carcinogenic processes (Citti, Gervasi, Turchi, Bellucci, & Bianchini, 1984). Additionally, the preparation and antioxidant activity of novel compounds, including (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles, have been studied, showing the compound's potential in developing new antioxidant agents (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

properties

IUPAC Name

3-(7-butyl-2,6-dioxo-3-propylpurin-8-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c1-3-5-9-18-10(6-7-11(20)21)16-13-12(18)14(22)17-15(23)19(13)8-4-2/h3-9H2,1-2H3,(H,20,21)(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSRKOPFSMYYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C1C(=O)NC(=O)N2CCC)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(7-butyl-2,6-dioxo-3-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)propanoic acid

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